molecular formula C22H16Cl2N4O14P2S2 B1148316 Chlorophosphonazo III CAS No. 1914-99-4

Chlorophosphonazo III

Cat. No.: B1148316
CAS No.: 1914-99-4
M. Wt: 757.36
InChI Key:
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Description

Chlorophosphonazo III is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics.

Mechanism of Action

Target of Action

Chlorophosphonazo III, also known as 2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, is a highly sensitive reagent used for the spectrophotometric determination of various metal ions . Its primary targets include zirconium, titanium, thorium, scandium, and alkaline earth metals . It also finds application as an extractant for determination of micromolar concentrations of Nd(III), Th(IV), and U(VI) in brine .

Mode of Action

This compound interacts with its targets (the metal ions) through a process known as spectrophotometric determination . This involves the measurement of the intensity of light absorbed by a substance at specific wavelengths. The compound forms complexes with the metal ions, resulting in changes in the absorption spectrum that can be measured . For example, the ATP detection was achieved using the complex of this compound with Mg2+ in a 2:1 stoichiometric ratio .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the binding and detection of metal ions . The compound’s interaction with these ions can influence various biochemical processes, particularly those involving the targeted metal ions. For instance, it has been used for the colorimetric detection of ATP, a crucial molecule in energy transfer within cells .

Pharmacokinetics

Its use in spectrophotometric determination suggests that it can interact with its targets in a variety of environments, including aqueous solutions .

Result of Action

The primary result of this compound’s action is the detection and quantification of specific metal ions . By forming complexes with these ions, this compound allows for their identification and measurement. This can be particularly useful in various analytical chemistry applications, such as the determination of calcium via a disposable optical sensor .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH value can affect the compound’s sensitivity to different metal ions . It can determine calcium alone at pH 2.2 and both calcium and magnesium at pH 7.0 . Furthermore, the compound’s stability and efficacy may be affected by factors such as temperature and the presence of other substances in the solution .

Preparation Methods

The synthesis of Chlorophosphonazo III involves several steps. The process typically starts with the sulfonation of naphthalene, followed by diazotization and coupling reactions with 4-chloro-2-phosphonophenylamine. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Chlorophosphonazo III is widely used in scientific research, particularly in the fields of chemistry and biology. It is often employed as a reagent in analytical chemistry for the detection and quantification of various substances. In biology, it is used in staining techniques to visualize cellular components. Additionally, this compound has applications in the medical field, where it is used in diagnostic assays and therapeutic research .

Comparison with Similar Compounds

Compared to other similar compounds, Chlorophosphonazo III stands out due to its unique combination of functional groups. Similar compounds include other naphthalenedisulfonic acid derivatives, such as 2,6-Naphthalenedisulfonic acid and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid. These compounds share some structural similarities but differ in their specific functional groups and chemical properties .

Properties

IUPAC Name

3,6-bis[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4O14P2S2/c23-10-1-3-12(14(7-10)43(31,32)33)25-27-19-16(45(37,38)39)5-9-6-17(46(40,41)42)20(22(30)18(9)21(19)29)28-26-13-4-2-11(24)8-15(13)44(34,35)36/h1-8,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBABJNSZGKTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)P(=O)(O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)Cl)P(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4O14P2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062057
Record name Dichlorophosphonoazo III
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Molecular Weight

757.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1914-99-4
Record name Chlorophosphonazo III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1914-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dichlorophosphonoazo III
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3,6-bis[2-(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxy-
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Record name Dichlorophosphonoazo III
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid
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